N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
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Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-3-[(3,5-dimethoxybenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O5S/c1-44-29-16-27(17-30(19-29)45-2)36(43)38-31-18-26(35(42)37-13-14-46-23-24-7-4-3-5-8-24)11-12-33(31)39-20-25-15-28(22-39)32-9-6-10-34(41)40(32)21-25/h3-12,16-19,25,28H,13-15,20-23H2,1-2H3,(H,37,42)(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQLMSVLIFUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activity. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 478.6 g/mol. Its structure features multiple functional groups, including thioether, amide, and oxo groups, which contribute to its reactivity and potential biological activity.
Synthesis Methodology
The synthesis typically involves several steps:
- Refluxing in organic solvents.
- Chromatography for purification.
- Characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
These methods allow for the detailed analysis of the compound's structure and purity.
The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. Compounds with similar structures have shown potential in:
- Anticancer Activity : Studies indicate that compounds with benzamide moieties can inhibit cancer cell proliferation by interfering with cell cycle progression.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against oxidative stress-induced neuronal damage.
Study on Anticancer Activity
A recent study evaluated a series of benzamide derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the benzamide structure could enhance cytotoxicity:
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| 1 | 97 | 0.1 ± 0.01 |
| 2 | 45 | 18 ± 4 |
| 3 | 16 | 38 ± 9 |
This table illustrates that modifications can significantly impact the efficacy of these compounds in targeting cancer cells .
Study on Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings revealed that specific derivatives provided substantial protection with an EC50 value of approximately 6 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
